8-Amino-2-methyl-quinolin-5-ol
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Overview
Description
8-Amino-2-methyl-quinolin-5-ol is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a versatile and important heterocyclic motif found in many natural products, functional materials, and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-methyl-quinolin-5-ol typically involves the functionalization of the quinoline ring. One common method is the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives, followed by separation and reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid . Another approach involves the amination of 8-chloroquinoline .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Skraup, Döbner–Von Miller, Friedländer, Conrad–Limpach, and Combes reactions . These methods are modified to improve yield, selectivity, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2-methyl-quinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Tin powder in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenated quinoline derivatives and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Amino-2-methyl-quinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Amino-2-methyl-quinolin-5-ol involves its interaction with various molecular targets and pathways. For instance, it can act as a chelating agent, binding to metal ions and affecting enzymatic activities. It may also interact with DNA, inhibiting its replication and transcription, which is particularly relevant for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
8-Aminoquinoline: Shares the amino group at the 8-position but lacks the methyl and hydroxyl groups.
2-Methylquinoline: Similar in structure but lacks the amino and hydroxyl groups.
5-Hydroxyquinoline: Contains a hydroxyl group at the 5-position but lacks the amino and methyl groups.
Uniqueness: 8-Amino-2-methyl-quinolin-5-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-amino-2-methylquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-7-9(13)5-4-8(11)10(7)12-6/h2-5,13H,11H2,1H3 |
InChI Key |
VJDYCEQFZJKUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)O)N |
Origin of Product |
United States |
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